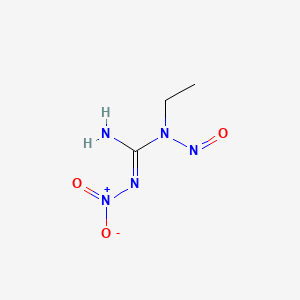

1-Ethyl-2-nitro-1-nitrosoguanidine

Description

Significance as a Research Tool in Experimental Mutagenesis and Carcinogenesis

1-Ethyl-2-nitro-1-nitrosoguanidine serves as a valuable tool in the study of experimental mutagenesis and carcinogenesis. nih.gov Chemical agents like ENNG that increase the rate of genetic mutation by interfering with the function of nucleic acids are classified as mutagens. nih.gov Its ability to induce duodenal tumors in mice has been demonstrated in carcinogenesis studies. nih.gov

The broader class of alkylating agents, to which ENNG belongs, is well-known for being mutagenic, toxic, clastogenic, and teratogenic, representing established human carcinogens. nih.gov These agents function by attacking different positions in DNA through nucleophilic substitution. nih.gov The ethylating properties of compounds like ENNG are of particular interest in cancer research. For instance, ethyl DNA adducts have been detected in human urine, with some studies showing a correlation with smoking status. nih.gov This highlights the relevance of studying ethylating agents to understand their potential role in human carcinogenesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-nitro-1-nitrosoguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGONASGBWOJHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=N[N+](=O)[O-])N)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4245-77-6 | |

| Record name | N-Ethyl-N′-nitro-N-nitrosoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for N-Nitrosoguanidines

The synthesis of N-alkyl-N'-nitro-N-nitrosoguanidines, such as 1-Ethyl-2-nitro-1-nitrosoguanidine, typically involves a two-step process. The first step is the preparation of the corresponding N-alkyl-N'-nitroguanidine, which is then followed by nitrosation.

A common method for the synthesis of N-alkyl-N'-nitroguanidines involves the reaction of nitroguanidine (B56551) with an appropriate alkylamine. google.com For the synthesis of the ethyl-substituted analog, this would involve reacting nitroguanidine with ethylamine. The reaction is typically carried out at elevated temperatures, which facilitates the displacement of ammonia (B1221849) from the nitroguanidine molecule. google.com

Table 1: General Reaction Parameters for the Synthesis of N-Alkyl-N'-nitro-N-nitrosoguanidines

| Step | Reactants | Reagents/Conditions | Product |

| Alkylation | Nitroguanidine, Alkylamine (e.g., Ethylamine) | Elevated temperature (>60 °C) | N-Alkyl-N'-nitroguanidine (e.g., N-Ethyl-N'-nitroguanidine) |

| Nitrosation | N-Alkyl-N'-nitroguanidine | Sodium nitrite, Acidic medium (e.g., HCOOH) | N-Alkyl-N'-nitro-N-nitrosoguanidine (e.g., this compound) |

Derivatization Strategies for Analog Synthesis

The derivatization of the this compound scaffold allows for the synthesis of a variety of analogs with modified properties, which can be valuable for structure-activity relationship studies in chemical and biological research.

Alkyl-Substituted N-Nitrosoguanidines

The synthesis of various alkyl-substituted N-nitrosoguanidines can be achieved by modifying the initial alkylamine used in the synthesis. acs.org By employing different primary alkylamines in the reaction with nitroguanidine, a library of N-alkyl-N'-nitroguanidines can be generated. Subsequent nitrosation of these intermediates leads to the formation of a series of N-alkyl-N'-nitro-N-nitrosoguanidines with varying alkyl chain lengths and structures. This approach provides a straightforward method for creating a diverse set of compounds for research purposes.

Application as Precursors for Other Research Compounds

N-Alkyl-N'-nitro-N-nitrosoguanidines are versatile precursors for the synthesis of other chemical entities, particularly heterocyclic compounds. mdpi.comrsc.org The reactive nature of the nitroso and nitroguanidine functionalities allows for a range of chemical transformations.

For instance, N-alkyl-N'-nitro-N-nitrosoguanidines can serve as a source of diazoalkanes upon treatment with a base. wikipedia.org Diazoalkanes are highly useful reagents in organic synthesis, participating in various reactions such as cycloadditions and insertions to form more complex molecules. In the case of this compound, treatment with a base like potassium hydroxide (B78521) would be expected to generate diazoethane.

Furthermore, the guanidine (B92328) backbone itself can be incorporated into heterocyclic ring systems. nih.gov The presence of multiple nitrogen atoms and reactive functional groups makes N-nitrosoguanidines suitable starting materials for the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. mdpi.comrsc.org

Table 2: Examples of Compounds Derived from N-Alkyl-N'-nitro-N-nitrosoguanidines

| Precursor | Reagent/Condition | Derived Compound Class | Potential Application |

| N-Alkyl-N'-nitro-N-nitrosoguanidine | Base (e.g., KOH) | Diazoalkanes | Organic Synthesis Reagent |

| N-Alkyl-N'-nitro-N-nitrosoguanidine | Various coupling partners | Nitrogen Heterocycles | Medicinal Chemistry, Materials Science |

Molecular Mechanisms of Interaction with Biological Macromolecules

Induction of DNA Damage and Genotoxic Lesions

The formation of DNA adducts by ENNG is a direct form of DNA damage. This initial damage can lead to more severe and complex lesions within the genome, further compromising its integrity and function.

The chemical instability of certain DNA adducts, particularly N7-ethylguanine and N3-ethyladenine, can weaken the glycosidic bond that connects the base to the deoxyribose sugar in the DNA backbone. This can lead to the spontaneous loss of the alkylated base, creating an apurinic (AP) site. These AP sites are themselves a form of DNA damage. The cellular machinery that attempts to repair these AP sites can, in the process, create nicks in the DNA backbone, resulting in single-strand breaks. nih.gov If two such breaks occur in close proximity on opposite strands of the DNA, a more severe double-strand break can occur. nih.gov

The presence of ethylated bases in the DNA template can significantly interfere with the process of DNA replication. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, can be stalled by these adducts. nih.gov When the polymerase does manage to bypass a lesion, it may incorporate an incorrect nucleotide on the new strand. For example, O6-ethylguanine preferentially pairs with thymine (B56734) instead of cytosine. This misincorporation, if not corrected by DNA repair mechanisms, will become a permanent mutation in the next round of replication. nih.gov This leads to a decrease in the fidelity of DNA replication and is a major source of the mutagenic effects of ENNG. Studies have shown that while the activity of DNA polymerases can be decreased by modification with related compounds, the fidelity of the polymerase itself may not be directly reduced. nih.gov The mutations arise from the damaged template DNA rather than a direct effect on the polymerase's accuracy.

Formation of Abasic Sites

The interaction of 1-Ethyl-2-nitro-1-nitrosoguanidine (ENNG) with DNA is a critical step in its mechanism of action, leading to various forms of DNA damage. A significant consequence of this interaction is the formation of apurinic/apyrimidinic (AP) sites, also known as abasic sites. These are locations in the DNA backbone where a purine (B94841) (adenine or guanine) or a pyrimidine (B1678525) (cytosine or thymine) base has been lost, while the phosphodiester backbone remains intact. The generation of these sites is a multi-step process initiated by the alkylating activity of ENNG.

ENNG, like other N-nitroso compounds, acts as a potent alkylating agent, transferring an ethyl group to reactive sites on the DNA bases. The primary targets for ethylation are the nitrogen atoms in purine bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine, forming adducts such as N7-ethylguanine (N7-EtG) and N3-ethyladenine (N3-EtA).

The introduction of an ethyl group onto the purine base has a profound impact on the stability of the N-glycosidic bond, which links the base to the deoxyribose sugar in the DNA backbone. This bond is inherently the most labile bond in a deoxyribonucleoside under physiological conditions. The addition of an ethyl group to the N7 position of guanine, for instance, introduces a formal positive charge on the imidazole (B134444) ring of the purine. This positive charge electron-withdrawing effect weakens the N-glycosidic bond, making it significantly more susceptible to spontaneous hydrolytic cleavage. nih.govnih.gov

This increased instability leads to the spontaneous loss, or depurination, of the ethylated base from the DNA strand. nih.gov The process occurs through the hydrolysis of the N-glycosidic bond, releasing the free ethylated purine (e.g., N7-ethylguanine) and leaving behind an abasic site in the DNA helix. While pyrimidine bases can also be lost (depyrimidination), the rate of spontaneous depurination is substantially higher. libretexts.org It is estimated that thousands of purines are lost daily in a typical human cell simply due to spontaneous hydrolysis, a rate that is accelerated by the presence of alkyl adducts. libretexts.orgnih.gov

The formation of these abasic sites is a critical form of DNA damage. If left unrepaired, they can stall DNA replication and transcription, and are highly mutagenic as they provide no information for the DNA polymerase during replication, often leading to the insertion of an incorrect base. libretexts.orgnih.gov

Research Findings on the Instability of Ethylated Purines

Detailed research has quantified the instability of alkylated purines, providing insight into the kinetics of abasic site formation. Studies on N7-alkylguanine lesions show they are chemically unstable, with half-lives in double-stranded DNA ranging from a few hours to around 150 hours. nih.gov It has been observed that larger alkyl groups tend to accelerate the rate of depurination. nih.gov

For instance, studies involving the related ethylating agent N-ethyl-N-nitrosourea (EtNU) have provided specific data on the persistence of these adducts in tissue. In one study on 10-day-old rats, the half-life of N7-ethylguanine in liver DNA was found to be approximately 75 hours. pnas.org This contrasts with the longer half-life of its methylated counterpart, N7-methylguanine, which is around 150 hours, supporting the observation that ethyl groups promote faster depurination than methyl groups. nih.govpnas.org The half-life of N3-ethyladenine was found to be of a similar order to N7-ethylguanine. pnas.org

The following table presents data from a study that measured the levels of ethylated purines in the salivary DNA of smokers and non-smokers. While the source of ethylation is cigarette smoke rather than direct administration of ENNG, the data illustrates the formation and presence of the same ethylated adducts that lead to abasic sites.

| Analyte | Group | Mean Level (adducts per 108 nucleotides) | Standard Deviation |

|---|---|---|---|

| N3-Ethyladenine (N3-EtA) | Smokers (n=15) | 12.6 | 7.0 |

| N3-Ethyladenine (N3-EtA) | Non-smokers (n=15) | 9.7 | 5.3 |

| N7-Ethylguanine (N7-EtG) | Smokers (n=15) | 14.1 | 8.2 |

| N7-Ethylguanine (N7-EtG) | Non-smokers (n=15) | 3.8 | 2.8 |

Data adapted from a study on ethylated DNA adducts in human salivary DNA. researchgate.net

This data clearly shows a significantly higher level of N7-ethylguanine in smokers, correlating with exposure to ethylating agents and indicating the formation of this unstable adduct which is a direct precursor to an abasic site. researchgate.net The presence of these adducts underscores the molecular mechanism by which compounds like ENNG initiate damage that leads to the generation of abasic sites through the spontaneous hydrolysis of the chemically destabilized N-glycosidic bond.

Cellular and Molecular Responses to 1 Ethyl 2 Nitro 1 Nitrosoguanidine Induced Dna Damage

DNA Repair Pathway Activation and Specificity

The repair of DNA lesions induced by ENNG is not confined to a single pathway but rather involves the coordinated action of multiple systems, each with a degree of specificity for the type of damage. The primary defense mechanisms include base excision repair, direct damage reversal, and nucleotide excision repair. In cases where the damage is not immediately repaired, DNA translesion synthesis can act as a damage tolerance mechanism.

Base Excision Repair (BER) Mechanisms

Base Excision Repair (BER) is a crucial pathway for the removal of small, non-helix-distorting base lesions, such as those caused by alkylation. mdpi.com The process is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site. mdpi.compsu.edu In the context of ENNG-induced damage, BER can act on certain ethylated bases.

Direct Reversal of Alkylation Damage (e.g., O6-Alkylguanine-DNA Alkyltransferase)

The most direct and efficient mechanism for repairing the highly mutagenic O6-ethylguanine lesion is through the action of O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov This protein directly transfers the ethyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. nih.govnih.gov This is a stoichiometric, one-step reaction that restores the guanine base to its original state without the need for DNA excision and resynthesis. nih.gov The alkylated AGT is then degraded via the ubiquitin/proteasomal system. nih.gov

The efficiency of AGT is not limited to methyl groups; it can also repair a range of larger alkyl adducts, including ethyl, 2-chloroethyl, and benzyl (B1604629) groups. nih.govnih.gov However, the rate of repair can be influenced by the size and structure of the alkyl group. nih.gov Studies have shown that while AGT can repair O6-ethylguanine, the rate may be slower compared to the repair of O6-methylguanine. psu.edu The relative repair rates of different O6-alkylguanine adducts by various AGT orthologs and variants highlight the protein's structural adaptations for handling a variety of alkyl lesions. psu.edu

The table below summarizes the findings on the repair of O6-ethylguanine by AGT in human cells.

| Cell Line Characteristics | Repair Pathway Status | Half-life of O6-ethylguanine (hours) | Reference |

| Competent in AGT and NER | AGT+, NER+ | ~8 | nih.gov |

| Deficient in NER | AGT+, NER- | ~43 | nih.gov |

| Deficient in AGT | AGT-, NER+ | ~53 to >100 | nih.gov |

Nucleotide Excision Repair (NER) System Involvement (e.g., ABC Excinuclease Recognition)

Nucleotide Excision Repair (NER) is a versatile pathway that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgyoutube.com The NER machinery in both prokaryotes and eukaryotes involves the recognition of the lesion, dual incision of the damaged strand on either side of the lesion, excision of the resulting oligonucleotide, and synthesis of a new DNA strand using the undamaged strand as a template. wikipedia.orgyoutube.com

While AGT is the primary repair mechanism for O6-ethylguanine, studies have shown that NER also plays a cooperative role in the removal of this adduct in human cells. nih.govscispace.com The efficiency of O6-ethylguanine repair is significantly reduced in cells deficient in NER, even when AGT is present. nih.govscispace.com This suggests that the ethyl adduct at the O6 position of guanine may introduce a sufficient level of helical distortion to be recognized by the NER machinery. nih.gov The recognition of such lesions in mammalian GG-NER is primarily initiated by the XPC-RAD23-CETN2 complex, which detects perturbations in the DNA double helix. nih.gov In prokaryotes, the UvrABC excinuclease complex is responsible for recognizing and incising a broad range of DNA damage, including some forms of alkylation damage. nih.gov

The cooperative action of AGT and NER highlights a layered defense strategy against the mutagenic potential of O6-ethylguanine.

DNA Translesion Synthesis as a Damage Tolerance Mechanism

When DNA lesions are not repaired before the replication fork arrives, cells can employ a damage tolerance mechanism known as DNA Translesion Synthesis (TLS). plos.org TLS utilizes specialized, low-fidelity DNA polymerases to replicate across the damaged template, thereby preventing replication fork collapse and potential cell death. plos.org However, this process is often error-prone and can be a source of mutations.

Several Y-family DNA polymerases, such as Pol η, Pol ι, and Pol κ, are involved in bypassing different types of DNA lesions. plos.org For instance, in the case of 1,N2-ethenoguanine, a different type of guanine adduct, human DNA polymerase η was found to be the most efficient at bypassing the lesion, albeit with a certain degree of miscoding. nih.govnih.gov While specific studies on TLS across O6-ethylguanine induced by ENNG are limited, it is known that different TLS polymerases have distinct efficiencies and fidelities for various adducts. plos.org The choice of polymerase and its accuracy in inserting a nucleotide opposite the ethylated guanine will ultimately determine the mutagenic outcome of the bypass event.

Modulation of DNA Topoisomerase Activity

In addition to direct DNA damage, alkylating agents can also interfere with the function of essential nuclear enzymes, such as DNA topoisomerases. These enzymes are critical for resolving topological problems in DNA that arise during replication, transcription, and recombination.

Topoisomerase I-Mediated DNA Cleavage Complexes

DNA topoisomerase I (Top1) functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relieve supercoiling, after which the break is religated. nih.govnih.gov Certain DNA adducts can interfere with this process, leading to the stabilization of the Top1-DNA cleavage complex, which can be converted into a permanent DNA strand break.

Research has shown that the presence of an N2-ethyl-2'-deoxyguanosine adduct, which can be formed from acetaldehyde, a metabolite of ethanol, can enhance the formation of Top1 cleavage complexes induced by the anticancer drug camptothecin (B557342). nih.govnih.gov This enhancement is due to the inhibition of the religation step of the Top1 catalytic cycle. nih.govnih.gov Specifically, when the N2-ethyl-dG adduct is located at the +1 position relative to the Top1 cleavage site, it sterically hinders the dissociation of camptothecin from the complex, thereby trapping the enzyme on the DNA. nih.gov While this research did not use ENNG directly, it demonstrates that an ethyl group on guanine can significantly modulate Top1 activity, suggesting a potential mechanism by which ENNG-induced DNA damage could lead to the accumulation of toxic Top1-mediated DNA breaks.

The table below presents the kinetic data for the effect of an N2-ethyl-dG adduct on Top1 cleavage and religation in the presence of camptothecin.

| Substrate | Cleavage Rate (k1, min-1) | Religation Rate (k2, min-1) | Reference |

| Control | Not significantly altered | 0.37 | nih.gov |

| +1 N2-ethyl-dG | Not significantly altered | 0.07 | nih.gov |

| +2 N2-ethyl-dG | Not significantly altered | 0.42 | nih.gov |

Impact on DNA Religation and Cleavage Equilibrium

The delicate balance between DNA cleavage and religation, a cornerstone of topoisomerase function, is a critical target for certain DNA-damaging agents. The introduction of alkyl adducts to the DNA by compounds such as 1-Ethyl-2-nitro-1-nitrosoguanidine (ENNG) can significantly disrupt this equilibrium. This disruption often favors the stabilization of the cleavage complex, a transient state where the topoisomerase is covalently bound to the cleaved DNA strand. An accumulation of these cleavage complexes can lead to the formation of permanent DNA strand breaks, which are highly cytotoxic lesions.

Research into the effects of the closely related methylating agent, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), provides significant insight into the potential mechanisms by which ENNG may impact the cleavage/religation equilibrium of topoisomerase I (Top1). The primary DNA adduct formed by MNNG is O6-methylguanine (O6MG). Studies have demonstrated that the presence of this adduct in the DNA substrate interferes with the religation step of the Top1 catalytic cycle. aacrjournals.org

Under normal physiological conditions, the equilibrium of the Top1 reaction heavily favors religation, ensuring that DNA strand breaks are transient and efficiently resealed. aacrjournals.org However, when an O6-alkylguanine adduct, such as that formed by ENNG, is present near the cleavage site, it can sterically hinder the religation process. This inhibition of religation leads to a shift in the cleavage/religation equilibrium towards the formation of stable Top1 cleavage complexes. aacrjournals.org

The stabilization of these complexes is a key mechanism through which alkylating agents can exert their cytotoxic effects. The collision of a replication fork with a trapped Top1 cleavage complex can convert the single-strand break into a more lethal double-strand break, triggering downstream cellular responses such as cell cycle arrest and apoptosis. aacrjournals.org

Detailed Research Findings on the Impact of O6-Alkylguanine on Top1 Cleavage/Religation

Studies utilizing synthetic oligonucleotides containing a site-specific O6MG adduct have been instrumental in elucidating the precise impact on the Top1-mediated cleavage and religation processes. These experiments allow for a direct comparison of Top1 activity on unmodified versus adducted DNA substrates.

One key finding from these studies is that the incorporation of O6MG at the +1 position relative to the Top1 cleavage site significantly enhances the formation of Top1 cleavage complexes. aacrjournals.org This is demonstrated by an increase in the amount of cleaved DNA product observed when Top1 is incubated with the O6MG-containing substrate compared to the unmodified control.

Furthermore, kinetic analyses have revealed that the presence of the O6MG adduct specifically inhibits the religation step of the Top1 catalytic cycle. aacrjournals.org This is observed by measuring the rate of religation of a pre-cleaved DNA substrate by Top1. The rate of religation is significantly slower for the substrate containing the O6MG adduct.

The following tables summarize the key findings from research on the impact of O6-methylguanine on Top1 activity, which serves as a model for understanding the potential effects of the ethylated adducts formed by this compound.

| Substrate | Top1-induced DNA Cleavage (Relative Units) | Description | Reference |

| Unmodified DNA | 1.0 | Baseline level of Top1-mediated cleavage on a standard DNA substrate. | aacrjournals.org |

| O6-methylguanine DNA | 3.5 | Increased level of cleavage complexes formed when Top1 acts on DNA containing an O6-methylguanine adduct. | aacrjournals.org |

Table 1: Impact of O6-methylguanine on Top1-mediated DNA Cleavage. This table illustrates the enhanced formation of Top1 cleavage complexes in the presence of an O6-methylguanine adduct, indicating a shift in the cleavage/religation equilibrium towards cleavage.

| Substrate | Rate of Top1-mediated Religation (Relative Rate) | Description | Reference |

| Unmodified DNA | 1.0 | Normal rate of religation of a cleaved DNA substrate by Top1. | aacrjournals.org |

| O6-methylguanine DNA | 0.2 | Significantly reduced rate of religation when an O6-methylguanine adduct is present near the cleavage site. | aacrjournals.org |

Table 2: Inhibition of Top1-mediated DNA Religation by O6-methylguanine. This table demonstrates the inhibitory effect of the O6-methylguanine adduct on the religation step of the Top1 catalytic cycle, a key factor in the stabilization of cleavage complexes.

Genotoxicity and Mutagenicity Assessment in Experimental Systems

In Vitro Mutagenesis Assays

In vitro assays are foundational in genetic toxicology, providing a rapid and controlled environment to assess the mutagenic potential of a compound at the cellular and molecular level.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to identify chemical substances that can produce gene mutations. dtic.mil The principle of this test is to detect the ability of a chemical to revert a mutation in a bacterial strain that is auxotrophic for a specific amino acid, such as histidine in Salmonella typhimurium or tryptophan in Escherichia coli, allowing the bacteria to grow in the absence of that amino acid. dtic.mil

No specific data for 1-Ethyl-2-nitro-1-nitrosoguanidine in the Ames test was identified. However, studies on "Nitrosoguanidine" (without specification of the alkyl group) have been conducted using the Ames Salmonella/mammalian microsome mutagenicity test. lhasalimited.org These studies often employ a preincubation modification to enhance the sensitivity of the assay. lhasalimited.org The closely related compound, MNNG, is a known mutagen and is often used as a positive control in these assays. lhasalimited.org It is known to be a direct-acting mutagen, meaning it does not require metabolic activation to exert its mutagenic effects, although the presence of a mammalian microsomal enzyme system (S9 mix) is often included to assess the mutagenicity of potential metabolites. usp.orgnih.gov Studies on various nitrosamines have shown that the choice of bacterial strain, the concentration of the S9 mix, and the use of a preincubation step can significantly influence the detection of mutagenicity. usp.orgnih.gov

Table 1: Illustrative Ames Test Results for N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) (Note: This table is for illustrative purposes and does not represent data for this compound)

| Bacterial Strain | Metabolic Activation (S9) | Result |

| Salmonella typhimurium TA100 | Without S9 | Positive |

| Salmonella typhimurium TA1535 | Without S9 | Positive |

| Escherichia coli WP2 uvrA | Without S9 | Positive |

Mammalian cell mutagenesis assays are employed to assess the mutagenic potential of a substance in a system that more closely resembles human physiology than bacterial cells. These assays can detect a broader range of mutagenic events, including gene mutations, chromosomal aberrations, and sister chromatid exchanges.

There is no specific information available regarding the effects of this compound in mammalian cell mutagenesis assays. However, its methyl analog, MNNG, has been extensively studied in various mammalian cell lines, including Chinese Hamster Ovary (CHO) cells. nih.govnih.gov Studies have shown that MNNG can induce a range of cytogenetic damage in CHO cells, including chromosome aberrations such as breaks, ring chromosomes, and exchanges. nih.gov It has also been shown to be cytotoxic, reducing the colony-forming ability of treated cells. nih.gov Furthermore, MNNG has been used to induce drug resistance in CHO cells, a process that can be influenced by factors such as viral infections. nih.gov

Plasmid and viral vector-based mutagenesis assays offer a molecular approach to studying the specific types of mutations induced by a chemical. These systems allow for the detailed analysis of mutational spectra, providing insights into the mechanisms of mutagenesis.

No specific studies on the use of plasmid or viral vector mutagenesis approaches to evaluate this compound were found. The related compound MNNG is known to interact with DNA, and its mutagenic effects have been studied at the molecular level. wikipedia.org It acts as an alkylating agent, adding methyl groups to DNA bases, which can lead to mispairing during DNA replication and result in mutations. nih.gov

In Vivo Mutagenesis Models

In vivo assays are essential for understanding the mutagenic potential of a compound within a whole organism, taking into account metabolic, distribution, and excretion processes.

Rodent models are frequently used to assess the in vivo mutagenicity of chemicals. The micronucleus test is a common assay that detects chromosomal damage in developing red blood cells. An increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Specific data on the in vivo mutagenicity of this compound in rodent models is not available. However, the genotoxicity of MNNG has been evaluated in vivo using the mouse bone marrow micronucleus test. Studies have shown that MNNG can induce an increased frequency of micronuclei in bone marrow cells, indicating its potential to cause chromosomal damage in a whole animal system.

Table 2: Illustrative In Vivo Micronucleus Test Results for N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Mice (Note: This table is for illustrative purposes and does not represent data for this compound)

| Tissue | Endpoint | Result |

| Bone Marrow | Micronucleus Frequency | Increased |

Plant-based mutagenesis assays, such as those using Arabidopsis thaliana, can also be used to evaluate the genotoxic potential of chemical compounds. These systems can detect a variety of genetic alterations and are a valuable component of environmental mutagenesis research.

No studies were identified that have assessed the mutagenicity of this compound using plant-based systems like Arabidopsis thaliana. However, the broader class of N-nitroso compounds, including MNNG, has been shown to be mutagenic in various plant species. wikipedia.org

Analysis of Mutation Spectra and Sequence Specificity

The genotoxic effects of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) and related monofunctional alkylating agents are characterized by the specific types of mutations they induce in the DNA sequence. Analysis of these mutation spectra in various experimental systems reveals distinct patterns of base substitutions, frameshifts, and contextual specificities, which are crucial for understanding their mutagenic mechanisms. The insights are often drawn from studies of closely related compounds such as N-ethyl-N-nitrosourea (ENU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which act through similar mechanisms of DNA alkylation. nih.govwikipedia.orgnih.gov

Characterization of Base Pair Substitutions (Transitions, Transversions)

The primary mutagenic outcome of exposure to ethylating agents like ENNG is the induction of single base pair substitutions. These substitutions are not random; they follow a characteristic pattern dominated by specific types of changes.

The principal DNA adducts formed by these agents, such as O⁶-ethylguanine and O⁴-ethylthymine, are highly miscoding lesions. nih.govwikipedia.org During DNA replication, O⁶-ethylguanine preferentially pairs with thymine (B56734) instead of cytosine, leading to a G:C→A:T transition. wikipedia.orgnih.gov Similarly, O⁴-ethylthymine can mispair with guanine (B1146940), resulting in a T:A→C:G transition.

Studies on the related compound MNNG in Escherichia coli have shown that base substitutions account for the vast majority of induced mutations. nih.gov In one analysis of 274 mutations, 264 were base substitutions, with G:C→A:T transitions being overwhelmingly the most common type (261 instances). nih.gov

Research comparing N-ethyl-N-nitrosourea (ENU) in human fibroblast cell lines (Mer+ and Mer-) provides further detail. In these cells, 97% of characterized mutations were single base substitutions. nih.gov While G:C→A:T transitions were a significant component, a high frequency of T:A→A:T transversions was also observed, accounting for 52% of mutations in Mer+ cells and 34% in Mer- cells. nih.gov This suggests that ethylation of thymine, potentially at the O² and N3 positions, creates potent mutational adducts that lead to transversions. nih.gov

Table 1: Profile of Base Pair Substitutions Induced by N-nitroso Alkylating Agents

| Agent | Experimental System | Predominant Mutation Type | Other Observed Mutations | Reference |

|---|---|---|---|---|

| MNNG | E. coli (lacI gene) | G:C→A:T Transitions (95%) | A:T→G:C Transitions, A:T→T:A Transversions | nih.gov |

| ENU | Human Fibroblasts (hprt gene) | T:A→A:T Transversions (34-52%) | G:C→A:T Transitions (12-42%) | nih.gov |

Identification of Frameshift Mutations

While base pair substitutions are the hallmark of ENNG-like mutagens, frameshift mutations can also occur, though typically at a much lower frequency. Frameshift mutations involve the insertion or deletion of one or more nucleotides, which can alter the reading frame of a gene.

In studies of MNNG-induced mutations in the lacI gene of E. coli, frameshifts were a minor component of the mutational spectrum. nih.gov Out of 274 characterized mutations, only a small number were frameshifts, including two -1 frameshifts and seven frameshifts at a known hotspot. nih.gov A larger 16-base pair deletion was also identified. nih.gov These events are often associated with specific DNA sequence features, such as runs of identical bases (mononucleotide repeats) or directly repeated sequences, which are thought to facilitate template slippage errors during DNA replication. nih.gov

Table 2: Frequency of Frameshift Mutations vs. Base Substitutions (MNNG)

| Mutation Type | Number of Mutations (out of 274) | Percentage of Total Mutations | Reference |

|---|---|---|---|

| Base Substitutions | 264 | ~96.4% | nih.gov |

| Frameshifts | 9 | ~3.3% | nih.gov |

| Deletions | 1 | ~0.3% | nih.gov |

Strand Preference and Contextual Specificity of Mutations

The distribution of mutations induced by ENNG and related compounds is not random along the DNA strand; it exhibits both strand bias and sequence context effects. These specificities provide clues about the interplay between DNA damage, repair processes, and replication.

A pronounced strand preference has been observed for certain mutations. In human fibroblasts treated with ENU, T:A base pair transversions showed a strong bias, with 35 out of 37 such mutations located on the non-transcribed strand. nih.gov This finding suggests a difference in the efficiency or mechanism of DNA repair between the transcribed and non-transcribed strands, a phenomenon known as transcription-coupled repair. nih.govnih.gov

The local sequence environment, or "neighborhood," of a base also influences its susceptibility to mutation.

G:C→A:T Transitions : Analysis of MNNG-induced mutations in E. coli revealed that a G:C→A:T transition was six times more likely to occur if the mutated guanine base was preceded by a purine (B94841) (A or G) rather than a pyrimidine (B1678525) (C or T). nih.gov

T:A Transversions : For ENU-induced mutations in human cells, T:A to A:T transversions occurred preferentially at sequences where the thymine was preceded by a purine (5'-Pu-T). nih.gov

These findings indicate that the neighboring bases can affect the formation of the initial DNA adduct or the subsequent processing of the lesion by DNA repair and replication machinery.

Mechanistic Studies of 1 Ethyl 2 Nitro 1 Nitrosoguanidine in Chemical Carcinogenesis Models

Development and Characterization of Chemically Induced Animal Cancer Models

ENNG has been successfully used to induce tumors in several animal models, providing valuable platforms to investigate the step-by-step progression of cancer. The specific characteristics of the induced tumors often depend on the animal species, the tissue targeted, and co-factors used in the experimental protocol.

Gastric Carcinogenesis Models (e.g., Rat, Mongolian Gerbil)

Experimental models of gastric cancer have been effectively established using ENNG. In rats, oral administration of ENNG induces carcinomas in the glandular stomach. dokumen.pub The pathological progression of these tumors is well-characterized and typically follows a sequence of distinct histological changes. Initially, dysplastic reactions appear in the antral mucosa, which can be classified into several stages:

Regenerative Hyperplasia: Irregular glandular proliferation without cellular atypia, often seen at the margins of erosions. dokumen.pub

Glandular Hyperplasia: Thickening of the mucosal layer due to the extension of crypts or glands, but still lacking significant cellular atypia. dokumen.pub

Dysplasia: The appearance of considerable structural modifications and cellular atypism, confined to the mucosal layer. dokumen.pub

Neoplastic Changes: The final stage, characterized by marked cellular atypism and invasion into the submucosa and serosa, leading to the formation of adenocarcinomas. dokumen.pub

In some cases, these ENNG-induced tumors in rats have been observed to metastasize to the pancreas, liver, and lymph nodes. dokumen.pub

The Mongolian gerbil is another important model for studying gastric carcinogenesis, particularly in the context of co-carcinogens. Studies have indicated that ENNG, along with other nitrosamines, is associated with the formation of gastric cancer in Mongolian gerbils, especially in models involving co-infection with Helicobacter pylori. researchgate.net The combination of ENNG administration and H. pylori infection has also been shown to induce pre-neoplastic lesions, such as intestinal-type metaplasia, in primate models like the rhesus macaque. nih.gov

| Animal Model | Tissue | Key Histopathological Features | Citation |

| Rat | Glandular Stomach | Regenerative hyperplasia, glandular hyperplasia, dysplasia, adenocarcinoma, metastasis. | dokumen.pub |

| Mongolian Gerbil | Stomach | Associated with cancer formation, particularly with H. pylori co-infection. | researchgate.net |

| Dog | Stomach | Development of Signet Ring Cell Carcinomas (SRCCs) in the antral mucosa. | nih.gov |

| Rhesus Macaque | Stomach | Intestinal-type metaplasia (when combined with H. pylori infection). | nih.gov |

Pancreatic Ductal Adenocarcinoma Models (e.g., Rat)

The induction of pancreatic ductal adenocarcinoma (PDAC) with ENNG has been explored in various animal models. In canines, direct intraductal administration of ENNG successfully induces tumors that progress through stages of duct dilation and hyperplasia to ductal adenocarcinoma. researchgate.netnih.gov

In rats, while ENNG is a potent carcinogen for other tissues, its efficiency in inducing invasive PDAC is lower compared to other chemical agents. nih.gov However, its administration to Sprague-Dawley rats does lead to significant pathological changes within the pancreas, including inflammation, ductal hyperplasia, atypia, and dysplasia. nih.gov These lesions are considered preneoplastic and provide a valuable model for studying the early molecular and morphological mechanisms of pancreatic carcinogenesis before the development of invasive cancer. nih.gov

| Animal Model | Tissue | Key Histopathological Features | Citation |

| Rat (Sprague-Dawley) | Pancreas | Pancreatic inflammation, ductal hyperplasia, atypia, dysplasia (pre-neoplastic lesions). | nih.gov |

| Dog | Pancreas | Duct dilation, hyperplasia, ductal adenocarcinoma. | researchgate.netnih.gov |

Endometrial Cancer Models (e.g., Mouse)

Chemically induced animal models are a cornerstone of endometrial cancer research, with ENNG being a frequently used agent. nih.gov In mice, particularly the ICR (Institute of Cancer Research) outbred strain, ENNG is effective in inducing endometrial tumors, often in combination with estrogens to enhance carcinogenesis. mdpi.comnih.gov The combination of ENNG with estrogen metabolites like estradiol (B170435) and estrone (B1671321) has been shown to significantly induce the formation and progression of endometrial adenocarcinoma. mdpi.com

Similar results have been observed in rats. Direct injection of ENNG into the uterine cavity of F-344 rats leads to the development of uterine cancers, including adenocarcinoma and sarcoma in the uterine corpus and squamous cell carcinoma in the cervix. mdpi.com These models are crucial for investigating the hormonal and chemical drivers of endometrial cancer.

| Animal Model | Tissue | Key Histopathological Features | Citation |

| Mouse (ICR) | Uterus/Endometrium | Endometrial adenocarcinoma (often in combination with estrogens). | mdpi.comnih.gov |

| Rat (F-344) | Uterus/Endometrium | Adenocarcinoma, sarcoma (uterine corpus), squamous cell carcinoma (cervix). | mdpi.com |

Molecular and Cellular Mechanisms Underlying Carcinogenesis

The carcinogenic effects of ENNG are rooted in its ability to induce molecular and cellular damage. As an alkylating agent, it causes genetic mutations that can activate oncogenes and inactivate tumor suppressor genes, leading to disruptions in fundamental cellular processes like cell cycle control and programmed cell death (apoptosis). mdpi.com

Gene-Mutational Alterations and Oncogene Activation

The development of cancer is fundamentally a genetic disease driven by the accumulation of mutations. pnas.org Carcinogens like ENNG are understood to initiate this process by causing DNA damage that, if not properly repaired, leads to permanent mutations. oup.com While specific studies exhaustively detailing the complete mutational spectrum induced solely by ENNG are part of ongoing research, the mechanisms are inferred from its chemical nature and the types of mutations found in the resulting tumors.

In many of the cancers modeled by ENNG, such as pancreatic, gastric, and endometrial cancers, specific gene mutations are known to be critical drivers of tumorigenesis.

KRAS: Mutations in the KRAS oncogene are among the most common alterations in human cancers, particularly in pancreatic ductal adenocarcinoma. nih.govmdpi.com These mutations lock the KRAS protein in a permanently active state, leading to uncontrolled signaling for cell proliferation and survival. youtube.com

TP53: The TP53 gene encodes a critical tumor suppressor protein, p53, often called the "guardian of the genome". nih.gov Mutations in TP53 are found in approximately 50% of all human tumors and disable its function in arresting the cell cycle and inducing apoptosis in response to DNA damage, thereby allowing damaged cells to proliferate. nih.govnih.govmdpi.com

It is widely accepted that the genotoxic action of ENNG contributes to these and other critical mutations, which release cells from normal developmental constraints and unlock the cellular plasticity that allows for tumor formation. pnas.org

Perturbations in Cell Cycle Regulation and Apoptosis Pathways

The genetic mutations induced by ENNG ultimately manifest as defects in the cellular machinery that controls cell division and death.

Cell Cycle Regulation: A healthy cell progresses through the cell cycle via a series of checkpoints regulated by proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov DNA damage, like that caused by ENNG, should trigger these checkpoints to halt the cycle and allow for repair. The p53 tumor suppressor plays a central role here by activating the transcription of CDK inhibitors like p21, which enforces cell cycle arrest. nih.govkhanacademy.org Studies on compounds that inhibit ENNG-induced carcinogenesis provide strong evidence for the involvement of this pathway. For example, fucoxanthin (B1674175) and curcumin, which suppress ENNG-induced duodenal tumorigenesis, have been shown to induce G1 or G2/M cell cycle arrest through mechanisms involving the upregulation of p21 and the activation of p53. mdpi.comwaocp.org This suggests that ENNG-induced cancer progression involves overcoming these p53/p21-dependent checkpoints.

Apoptosis Pathways: Apoptosis, or programmed cell death, is a crucial anti-cancer mechanism that eliminates genetically damaged cells. This process is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax, Bak, caspases) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). nih.govimrpress.com In cancer cells, this balance is often shifted to favor survival. Research has shown that agents effective against ENNG-induced cancers often work by restoring the cell's ability to undergo apoptosis. For instance, garlic-derived compounds that inhibit ENNG-induced carcinogenesis do so by inducing apoptosis, which is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the activation of caspases. sciepub.com This indicates that a key mechanism in ENNG-induced carcinogenesis is the evasion of apoptosis, likely through the mutational inactivation of pro-apoptotic pathways or the overexpression of anti-apoptotic factors.

Alterations in Cellular Signal Transduction Pathways (e.g., Wnt/β-catenin Pathway)

The carcinogenic activity of N-nitroso compounds, including 1-Ethyl-2-nitro-1-nitrosoguanidine (ENNG), is linked to their ability to disrupt critical cellular signaling pathways that control cell growth, differentiation, and survival. One of the most crucial of these is the Wnt/β-catenin signaling pathway, which is fundamental during embryonic development and for maintaining tissue homeostasis in adults. cellsignal.comnih.govwikipedia.org Dysregulation of this pathway is a hallmark of many cancers. capes.gov.brannualreviews.org

The canonical Wnt pathway is meticulously regulated. capes.gov.br In its inactive state, a "destruction complex" comprising proteins like Adenomatous Polyposis Coli (APC), Axin, and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. cellsignal.comwikipedia.org This process keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its Frizzled receptor and LRP5/6 co-receptor, this destruction complex is inhibited. cellsignal.comnih.gov This allows unphosphorylated β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target genes like c-Myc and cyclin D1, which drive cell proliferation. nih.govwikipedia.org

While direct studies on ENNG's effect on the Wnt/β-catenin pathway are limited, research on the closely related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) provides significant insights. Studies have shown that MNNG can promote the dissociation of β-catenin from the cell adhesion molecule E-cadherin. nih.govresearchgate.net This is significant because, in addition to its role in transcription, β-catenin is a key component of adherens junctions, linking E-cadherin to the actin cytoskeleton. The MNNG-induced activation of the Ras-MAPK signaling pathway can lead to the loss of E-cadherin expression, which frees β-catenin to potentially translocate to the nucleus and activate its target genes, thereby promoting a cancer-like state. nih.govresearchgate.net This suggests a mechanism by which N-nitroso-guanidine compounds can contribute to tumorigenesis by impacting a central component of the Wnt signaling cascade.

Table 1: Key Components of the Wnt/β-catenin Signaling Pathway and Their Roles

| Component | Role in 'Off' State (No Wnt Signal) | Role in 'On' State (Wnt Signal Present) | Potential Disruption by Carcinogens |

| Wnt Ligand | Absent | Binds to Frizzled/LRP receptors to initiate signaling. cellsignal.com | Not a direct target. |

| Frizzled/LRP | Unbound and inactive. | Forms receptor complex that recruits cytoplasmic proteins. nih.gov | Not a direct target. |

| Destruction Complex (APC, Axin, GSK-3β) | Active; phosphorylates β-catenin for degradation. wikipedia.org | Inhibited, allowing β-catenin to stabilize. nih.gov | Mutations in components like APC are common in cancers. nih.gov |

| β-catenin | Kept at low levels in the cytoplasm due to degradation. cellsignal.com | Accumulates, translocates to the nucleus. cellsignal.comwikipedia.org | Dissociation from E-cadherin promoted by MNNG, increasing its cytoplasmic pool. nih.govresearchgate.net |

| TCF/LEF | Bound by co-repressors, keeping target genes off. | Binds to nuclear β-catenin to activate target gene transcription. wikipedia.org | Activated by influx of nuclear β-catenin. |

| Target Genes (e.g., c-Myc, Cyclin D1) | Transcription is repressed. | Transcription is activated, promoting cell proliferation. nih.gov | Overexpression drives tumor growth. |

Induction of Oxidative Stress and Inflammatory Responses

A significant mechanism in the carcinogenicity of N-nitroso compounds is their ability to induce oxidative stress and chronic inflammation. Both are recognized as key factors in the initiation and progression of cancer. nih.gov Inflammation, once considered merely a response to injury, is now acknowledged as a major cause of cancer, with inflammatory mediators creating a microenvironment that supports tumor growth. nih.gov

Studies using the gastric carcinogen MNNG demonstrate that these compounds are potent inducers of oxidative stress. nih.gov This stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. Continuous oxidative stress plays a crucial role in many tumors, including gastric cancer, by causing damage to cellular components like DNA, proteins, and lipids. nih.gov

The inflammatory response is closely linked to this oxidative damage. MNNG exposure has been shown to trigger an inflammatory cascade, characterized by the infiltration of inflammatory cells into tissues and the increased production of inflammatory cytokines. nih.gov For example, research has demonstrated that MNNG can mediate inflammation and oxidative injury in gastric mucosa. nih.gov This chronic inflammatory state can promote cell proliferation, angiogenesis (the formation of new blood vessels that feed a tumor), and cell survival, all of which are critical for carcinogenesis. nih.gov

Table 2: Research Findings on MNNG-Induced Oxidative Stress and Inflammation

| Finding | Experimental Model | Implication in Carcinogenesis |

| MNNG induces oxidative stress and inflammation in gastric carcinogenesis. | Rat models | Establishes a direct link between the chemical carcinogen and key cancer-promoting processes. nih.gov |

| Phytochemicals can interfere with MNNG-induced carcinogenesis by mitigating oxidative stress and inflammation. | Rat models | Highlights the importance of these pathways as targets for chemoprevention. nih.gov |

| MNNG-mediated inflammation involves changes in pro-inflammatory and anti-inflammatory cytokines. | In vivo and in vitro studies | Demonstrates the complex modulation of the immune response during chemical carcinogenesis. nih.gov |

Effects on Developmental Processes in Carcinogenesis

Carcinogenesis can be viewed as a process of aberrant development, where normal cellular growth and differentiation programs are hijacked. nih.gov The transformation of a normal cell into a malignant one is a multistage process, often categorized into initiation, promotion, and progression. nih.govprimescholars.com Carcinogens like ENNG primarily act as initiators, causing genetic alterations (mutations) in the DNA of a normal cell. primescholars.com

The timing and context of this initiation are critical. Evidence suggests that cells undergoing normal replication and developmental processes are more susceptible to the mutagenic effects of carcinogens like MNNG. nih.gov For instance, synchronized rat liver epithelial cells were found to be most sensitive to MNNG-induced mutations during the DNA synthesis phase of the cell cycle. nih.gov This highlights that tissues with higher rates of cell turnover or those undergoing developmental expansion may be at greater risk.

Furthermore, signaling pathways that are essential for embryonic development, such as the Wnt/β-catenin pathway, are frequently the same pathways that are dysregulated in cancer. nih.govresearchgate.net The Wnt pathway, for example, is crucial for orchestrating processes like cell fate specification, proliferation, and migration during the formation of an embryo. nih.govwikipedia.org By altering components of this pathway, as discussed for MNNG, a carcinogen can reactivate developmental programs in adult cells in an uncontrolled manner, leading to the uncontrolled growth and loss of differentiation that characterizes cancer. youtube.com

Organ-Specific Carcinogenic Effects and Target Tissue Susceptibility

A hallmark of chemical carcinogens, including N-nitroso compounds, is their tendency to induce tumors in specific organs. This organ-specific effect, or organotropy, is determined by a complex interplay of factors including the route of administration, metabolic activation, DNA repair capacity, and the inherent susceptibility of the target tissue.

For this compound (ENNG), experimental studies have clearly identified the duodenum as a primary target organ. Research in C57BL/6 mice demonstrated that administration of ENNG in drinking water leads to the development of duodenal tumors. fujita-hu.ac.jpwaocp.org

The susceptibility of a particular organ to a nitrosamine (B1359907) carcinogen often correlates with the formation and persistence of DNA adducts in that tissue. nih.gov These compounds require metabolic activation to form reactive electrophiles that can bind to DNA, forming adducts. If these adducts are not efficiently removed by the cell's DNA repair machinery, they can lead to miscoding during DNA replication and result in permanent mutations. The persistence of specific adducts, such as O⁶-alkylguanine, in a target organ is often linked to its carcinogenic potency in that tissue. nih.gov Differences in the metabolic enzymes and DNA repair proteins, like O⁶-alkylguanine-DNA alkyltransferase, between different organs and species contribute significantly to the observed organ and tissue susceptibility. nih.gov

Table 3: Organ-Specific Carcinogenicity of ENNG and Related Compounds

| Compound | Target Organ(s) | Animal Model | Key Findings |

| N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) | Duodenum | C57BL/6 Mice | Administration in drinking water effectively induces duodenal tumorigenesis. researchgate.netfujita-hu.ac.jpwaocp.org |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Gastrointestinal Tract, Skin | Rats, Mice | A well-established carcinogen for the stomach and intestines; also acts as a complete carcinogen in mouse skin models. cellsignal.comnih.gov |

| N-ethyl-N-hydroxyethylnitrosamine (EHEN) | Kidney, Lung | Rats, Mice | Demonstrates species-specific organotropy, targeting the kidney in rats and the lung in mice. nih.gov |

| N-Nitrosodiethylamine (NDEA) | Liver, Esophagus | Rats | Carcinogenic potency is related to the depletion of DNA repair enzymes in target organs. nih.gov |

Biotransformation Pathways and Enzymatic Processing

Endogenous Metabolic Activation and Detoxification Pathways

The metabolism of N-nitroso compounds is a key determinant of their biological effects. In mammals, these processes are primarily carried out by cytochrome P450 (CYP) enzymes, which can lead to either metabolic activation, resulting in toxic or carcinogenic intermediates, or detoxification.

One of the principal metabolic routes for N-nitrosamines is enzymatic denitrosation. This process, catalyzed by microsomal CYP enzymes in an NADPH-dependent reaction, leads to the formation of the corresponding denitrosated guanidinium (B1211019) compound and nitrite. For instance, the analogous compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) undergoes denitrosation in the liver, stomach, and kidneys. This reaction can be considered a detoxification pathway, as it removes the reactive nitroso group.

Another critical pathway is the metabolic activation through α-hydroxylation, also mediated by CYP enzymes. This reaction is considered a key step in the carcinogenesis of many N-nitrosamines. The resulting α-hydroxy N-nitrosamine is an unstable intermediate that can spontaneously decompose to form a reactive diazonium ion. This electrophilic species can then alkylate cellular macromolecules, including DNA, leading to mutations and potential cancer initiation. Given the ethyl group in 1-Ethyl-2-nitro-1-nitrosoguanidine, it is plausible that it undergoes a similar α-hydroxylation on the ethyl moiety.

It is important to note that N-nitrosamides, a class that includes N-nitrosoguanidines, are generally considered to be direct-acting alkylating agents that may not require metabolic activation to exert their mutagenic effects. However, enzymatic processes can still significantly influence their biological activity and clearance.

Table 1: Proposed Endogenous Metabolic Pathways for this compound Based on Related Compounds

| Pathway | Enzyme System | Key Intermediate(s) | Potential Outcome |

| Denitrosation | Cytochrome P450 | 1-Ethyl-2-nitroguanidine, Nitrite | Detoxification |

| α-Hydroxylation | Cytochrome P450 | α-Hydroxy-1-ethyl-2-nitro-1-nitrosoguanidine, Ethyldiazonium ion | Metabolic Activation, DNA Adduct Formation |

| Direct Alkylation | Non-enzymatic/Spontaneous | Ethyldiazonium ion | DNA Adduct Formation |

Microbial Biotransformation Mechanisms of Related Compounds

The microbial degradation of nitroguanidine (B56551), a structurally similar compound, has been studied under various conditions. Under anaerobic conditions, nitroguanidine can be transformed by microorganisms into nitrosoguanidine (B1196799). This nitrosoguanidine intermediate is then reported to undergo non-biological decomposition, yielding products such as cyanamide, cyanoguanidine (dicyandiamide), and melamine.

Some bacterial strains have been identified that can utilize nitroguanidine as a nitrogen source. For example, Pseudomonas species have been shown to degrade nitroguanidine. The degradation pathway in some bacteria may involve the initial conversion of nitroguanidine to nitrosoguanidine, followed by further breakdown.

The intestinal microbiome can also contribute to the metabolism of N-nitroso compounds. Various gut bacteria have been shown to degrade N-nitrosamines, often through reduction of the nitroso group to the corresponding amine and nitrite. This suggests a potential for microbial populations in the gastrointestinal tract to metabolize this compound if ingested.

Table 2: Microbial Biotransformation of Compounds Related to this compound

| Original Compound | Microbial Process | Key Products |

| Nitroguanidine | Anaerobic biotransformation | Nitrosoguanidine |

| Nitrosoguanidine | Non-biological decomposition following microbial formation | Cyanamide, Cyanoguanidine, Melamine |

| N-Nitrosamines | Bacterial degradation (e.g., in gut) | Parent amine, Nitrite |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research

Correlating Chemical Structure with Mutagenic Potency

The mutagenic potency of N-alkyl-N'-nitro-N-nitrosoguanidines, including ENNG, is significantly influenced by the nature of the alkyl group attached to the nitroso-nitrogen. This relationship has been a subject of extensive research, revealing key structural determinants of mutagenicity.

The alkyl group's size and nature directly impact the compound's reactivity and its interaction with DNA. While N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a well-studied potent mutagen, its ethyl analog, ENNG, also demonstrates significant mutagenic activity. enseignementsup-recherche.gouv.fr Studies on related compounds, such as N-alkyl-N-nitrosoureas, have shown that ethylating agents like N-ethyl-N-nitrosourea (ENU) can be more potent mutagens in certain systems compared to their methylating counterparts like N-methyl-N-nitrosourea (MNU). nih.gov This increased potency is often attributed to the different types and repair efficiencies of DNA adducts formed by ethyl groups compared to methyl groups.

The general trend observed in N-nitroso compounds indicates that the mutagenic potential can be influenced by the stability of the corresponding alkyl diazonium ion, which is the ultimate alkylating species. The table below summarizes the general correlation between the alkyl group and mutagenic potency based on findings from related N-nitroso compounds.

| Feature | Observation | Implication for Mutagenic Potency |

| Alkyl Group | The nature of the alkyl group (e.g., methyl, ethyl) influences the type and site of DNA alkylation. | Ethylating agents may form a higher proportion of O-alkylation products in DNA, which are often more miscoding than N-alkylation products, potentially leading to higher mutagenic potency in some contexts. nih.gov |

| Metabolic Activation | For many N-nitroso compounds, metabolic activation, often involving hydroxylation of the α-carbon, is a prerequisite for mutagenicity. | The structure of the alkyl group can affect the rate and efficiency of this metabolic activation, thereby modulating mutagenic potency. |

| DNA Adduct Formation | The primary mechanism of mutagenicity is the formation of covalent adducts with DNA bases. | The specific adducts formed (e.g., O⁶-ethylguanine from ENNG) can lead to mispairing during DNA replication, resulting in point mutations. |

Predicting Carcinogenic Risk through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of chemicals based on their molecular structure. These models are increasingly used to assess the carcinogenic risk of compounds like ENNG, reducing the need for long-term animal studies. nih.gov

QSAR studies for N-nitroso compounds aim to identify molecular descriptors that correlate with carcinogenic potency. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular shape), or hydrophobic (e.g., partition coefficient). For instance, a QSAR study on a set of nitroso-compounds, which included a nitrosoguanidine (B1196799), successfully developed a model to predict rodent carcinogenicity. nih.gov The model was able to explain a significant portion of the variance in the experimental data, demonstrating the potential of QSAR in this area. nih.gov

The general approach for predicting carcinogenic risk using computational models for compounds like ENNG involves several steps:

Data Collection: Gathering experimental carcinogenicity data for a series of structurally related compounds.

Descriptor Calculation: Calculating various molecular descriptors for each compound.

Model Development: Using statistical methods to build a mathematical model that links the descriptors to carcinogenic activity.

Model Validation: Testing the model's predictive power using an independent set of compounds.

While specific QSAR models exclusively for N-alkyl-N'-nitro-N-nitrosoguanidines are not extensively detailed in publicly available literature, the principles derived from broader studies on N-nitroso compounds are applicable. The table below illustrates the types of descriptors and their relevance in predicting carcinogenicity.

| Descriptor Type | Example Descriptor | Relevance to Carcinogenic Risk Prediction |

| Electronic | Partial atomic charges, dipole moment | Reflects the reactivity of the molecule and its ability to interact with biological macromolecules like DNA. |

| Topological | Molecular connectivity indices | Describes the branching and shape of the molecule, which can influence its binding to enzymes and receptors. |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) | Provides insights into the molecule's ability to participate in chemical reactions, such as those involved in metabolic activation. |

Identification of Structural Alerts for Biological Activity

Structural alerts are specific molecular substructures or fragments that are known to be associated with a particular type of toxicity, such as mutagenicity or carcinogenicity. The identification of these alerts is a key component of toxicological risk assessment. For 1-Ethyl-2-nitro-1-nitrosoguanidine, several structural features are recognized as alerts for its biological activity.

The primary structural alert in ENNG is the N-nitroso group (-N-N=O) . This functional group is characteristic of N-nitroso compounds, a class of chemicals well-known for their carcinogenic potential. nih.gov The presence of this group immediately raises a concern for genotoxicity.

Another important feature is the alkyl group attached to the nitroso nitrogen. In the case of ENNG, this is an ethyl group. The nature of this alkyl group, as discussed previously, modulates the compound's reactivity and mutagenic profile.

| Structural Alert | Associated Biological Activity |

| N-nitroso group (-N-N=O) | Genotoxicity, Mutagenicity, Carcinogenicity |

| Ethyl group attached to nitroso-nitrogen | Alkylating agent, potential for DNA adduct formation |

| Nitroguanidine (B56551) moiety | Modulates the electronic properties and reactivity of the N-nitroso group |

Mechanistic Insights from Structure-Activity Data

Structure-activity data for ENNG and related compounds provide valuable insights into their mechanism of action at the molecular level. The primary mechanism underlying the mutagenicity and carcinogenicity of these compounds is their ability to act as alkylating agents, transferring their alkyl group (in this case, an ethyl group) to nucleophilic sites in cellular macromolecules, most importantly DNA.

The process is believed to involve the following steps:

Metabolic or Chemical Activation: ENNG can be activated to form a reactive ethylating species.

DNA Adduct Formation: The reactive intermediate, likely an ethyldiazonium ion, then reacts with DNA bases. The primary sites of alkylation include the N7 and O⁶ positions of guanine (B1146940), and the N3 position of adenine. wikipedia.org

Miscoding and Mutation: The formation of O⁶-ethylguanine is considered a particularly critical premutagenic lesion. During DNA replication, this modified base can mispair with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation.

The structure of the N-alkyl-N'-nitro-N-nitrosoguanidine influences the efficiency of these steps. For example, the nature of the alkyl group can affect the stability of the alkylating intermediate and the relative proportions of different DNA adducts formed. enseignementsup-recherche.gouv.fr

| Mechanistic Step | Role of Chemical Structure |

| Activation | The electronic properties of the nitroguanidine group and the nature of the alkyl group influence the ease of formation of the reactive alkylating agent. |

| DNA Adduct Profile | The ethyl group of ENNG leads to the formation of ethyl-DNA adducts, which may be repaired differently and have different miscoding properties compared to methyl adducts from MNNG. nih.gov |

| Mutational Signature | The predominant formation of O⁶-alkylguanine leads to a characteristic pattern of G:C to A:T transition mutations. |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques (e.g., HPLC, GC) Coupled with Sensitive Detectors (e.g., Chemiluminescence, Mass Spectrometry)

The analysis of N-nitroso compounds, including ENNG, heavily relies on the separation power of chromatographic techniques combined with the specificity and sensitivity of modern detectors. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation methods, each offering distinct advantages depending on the sample matrix and the target analyte's properties. labcompare.comrsc.org

High-Performance Liquid Chromatography (HPLC) is particularly suitable for analyzing non-volatile and thermally unstable N-nitroso compounds. When coupled with high-resolution accurate-mass (HRAM) mass spectrometry, it provides a robust platform for the separation, identification, and quantification of nitrosamines. lcms.cz The use of a hybrid quadrupole-Orbitrap mass spectrometer, for instance, allows for precise mass measurements, which is crucial for confirming the elemental composition of the detected analytes. lcms.cz Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the parent ion, a technique that is invaluable for identifying novel or unknown N-nitroso compounds. researchgate.netnih.gov

Gas Chromatography (GC) is another powerful technique, especially for volatile nitrosamines. nih.gov When coupled with a mass spectrometer (GC-MS), it offers excellent separation and detection capabilities. nih.gov For enhanced sensitivity and selectivity, GC is often paired with a Thermal Energy Analyzer (TEA). The TEA detector is highly specific for N-nitroso compounds as it works by pyrolytically cleaving the N-NO bond and detecting the liberated nitric oxide (NO) radical via a chemiluminescence reaction with ozone. labcompare.com This method significantly reduces matrix interference, a common issue in complex samples. labcompare.com

Chemiluminescence Detection is a highly sensitive detection method for N-nitroso compounds. nih.gov It can be used in conjunction with both HPLC and GC. rsc.orgnih.gov The underlying principle involves the chemical or photolytic cleavage of the N-NO bond to release nitric oxide (NO). acs.orgacs.org The subsequent reaction of NO with ozone produces an excited state nitrogen dioxide molecule that emits light upon relaxation, and the intensity of this light is proportional to the amount of the N-nitroso compound present. labcompare.com This technique offers excellent sensitivity, with detection limits often in the low nanomolar range. acs.org

The table below summarizes the key aspects of these analytical techniques for the analysis of N-nitroso compounds, which are applicable to ENNG.

| Chromatographic Technique | Detector | Principle of Detection | Advantages |

| HPLC | Mass Spectrometry (MS, MS/MS, HRAM) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. Fragmentation patterns provide structural information. | High specificity and sensitivity; suitable for non-volatile compounds. lcms.czacs.org |

| GC | Mass Spectrometry (MS, MS/MS) | Separation of volatile compounds followed by mass analysis. | Excellent separation for volatile compounds; high specificity. nih.gov |

| GC | Thermal Energy Analyzer (TEA) | Pyrolytic cleavage of the N-NO bond and chemiluminescence detection of the resulting NO radical. | Highly selective for N-nitroso compounds; reduced matrix interference. labcompare.com |

| HPLC/GC | Chemiluminescence (CL) | Chemical or photolytic denitrosation to release NO, which reacts with ozone to produce light. | Very high sensitivity; specific to the nitroso functional group. nih.govacs.orgacs.org |

Application in Biological Matrices for Research Sample Analysis

The analysis of ENNG and other N-nitroso compounds in biological matrices such as blood, urine, and tissues is critical for toxicological and metabolic studies. These matrices are inherently complex, necessitating robust sample preparation techniques to isolate the target analytes and minimize interference.

One study has reported the identification of N-Ethyl-N'-nitro-N-nitrosoguanidine in human blood, highlighting the relevance of developing and applying sensitive analytical methods for its detection in biological samples. hmdb.ca The analysis in such matrices often involves an initial extraction step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances. lcms.cz

For instance, in the analysis of nitrosamines in wastewater, a complex matrix, SPE is a common sample preparation method prior to LC-MS analysis. lcms.cz The choice of extraction sorbent and elution solvents is crucial for achieving good recovery of the target compounds. The analytical challenges in biological matrices are similar to those in complex environmental samples, and therefore, the methodologies are often transferable.

The detection of N-nitroso compounds in personal care products that have been treated with chloramine (B81541) or ozone further demonstrates the applicability of these analytical techniques to complex sample types that may have relevance to exposure assessment in research. acs.org

Method Validation and Limits of Detection in Experimental Studies

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the obtained results. This process typically involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

For the analysis of N-nitrosamines, methods are validated to perform at very low concentration levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov For example, a fast GC-MS method for the determination of low molecular weight nitrosamines in pharmaceutical products has been validated for quantification at low ppb levels. nih.gov

The limit of detection is a key performance characteristic of an analytical method. For N-nitrosamines, LODs can vary depending on the specific compound, the matrix, and the analytical technique employed. Studies have reported LODs for various N-nitrosamines in the range of 0.07 to 0.13 μM using UV-photolysis and chemiluminescence detection. acs.org Another study using HPLC with photochemical reaction and chemiluminescence reported a method reporting limit (MRL) as low as 1.2 ng/L for N-nitrosodimethylamine (NDMA). rsc.org

The table below presents examples of reported limits of detection for some N-nitroso compounds using different analytical methods. While these are not specific to ENNG, they provide an indication of the detection capabilities for this class of compounds.

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) / Method Reporting Limit (MRL) |

| N-nitrosamines (various) | UV-photolysis and chemiluminescence | Aqueous samples | 0.07 - 0.13 μM acs.org |

| N-nitrosodimethylamine (NDMA) | HPLC-PR-CL | Water | 1.2 ng/L (MRL) rsc.org |

| Nine N-nitrosamines | LC-HRAM-MS | Water | Not explicitly stated, but method suitable for µg/L levels. lcms.cz |

It is important to note that the development and validation of an analytical method specifically for 1-Ethyl-2-nitro-1-nitrosoguanidine in various matrices would be required to establish its specific performance characteristics.

Q & A

Q. How can researchers address conflicting results between in vitro and in vivo methylation studies involving this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure compound stability in biological fluids (e.g., plasma half-life).

- Tissue-specific analysis : Use microdissection or LC-MS/MS to compare methylation in target organs.

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., metabolic enzyme activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |